3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

Übersicht

Beschreibung

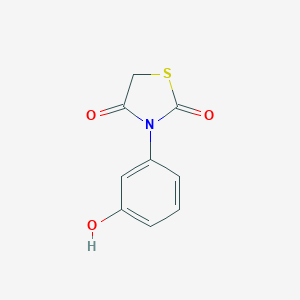

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by a thiazolidine ring fused with a phenyl group and a hydroxyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings.

Analyse Chemischer Reaktionen

Knoevenagel Condensation for Arylidene Derivatives

The thiazolidine-2,4-dione scaffold undergoes Knoevenagel condensation with aromatic aldehydes to form 5-arylidene derivatives. For 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione, this reaction typically involves:

- Reagents : Aromatic aldehydes (e.g., 4-hydroxybenzaldehyde, vanillin) in ethanol or toluene.

- Catalysts : Piperidine or pyridine.

- Conditions : Reflux at 110–120°C for 5–6 hours .

Example Reaction :Key Data :

| Aldehyde (RCHO) | Product Yield (%) | Reflux Time (h) | Reference |

|---|---|---|---|

| 4-Hydroxybenzaldehyde | 74 | 6 | |

| Vanillin | 81 | 5.5 | |

| 3-Methoxybenzaldehyde | 76 | 6 |

The hydroxyl group on the phenyl ring enhances electron density, accelerating condensation kinetics in polar solvents like ethanol .

Nucleophilic Substitution at the Hydroxyl Group

The phenolic -OH group participates in nucleophilic substitution reactions, enabling etherification or esterification:

- Etherification : Reacts with alkyl halides (e.g., methyl iodide) in alkaline media.

- Esterification : Forms acetates with acetyl chloride in pyridine .

Example Reaction :Key Data :

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Acetyl chloride | 3-(3-Acetoxyphenyl) derivative | 88 | Pyridine, 0°C, 2 h | |

| Methyl iodide | 3-(3-Methoxyphenyl) derivative | 72 | KCO, DMF, 80°C |

Cycloaddition and Heterocycle Formation

The α,β-unsaturated carbonyl system in thiazolidinediones facilitates [4+2] cycloadditions with dienes or nucleophiles:

- With Hydrazine : Forms pyrazole derivatives .

- With Thiourea : Yields pyrimidine-thiazolidinedione hybrids .

Example Reaction with Hydrazine :Key Data :

| Reactant | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Pyrazole derivative | 68 | Ethanol, 8 h | |

| Phenylhydrazine | Phenylpyrazole hybrid | 74 | Acetic acid, 12 h |

Oxidation and Reductive Modifications

- Oxidation : The hydroxyl group oxidizes to a ketone using Jones reagent (CrO/HSO), forming 3-(3-ketophenyl) derivatives .

- Reduction : Sodium borohydride reduces the C5 carbonyl to a hydroxyl group, yielding dihydrothiazolidinediones .

Example Oxidation Reaction :Key Data :

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| CrO/HSO | 3-Ketophenyl derivative | 65 | 0°C, 1 h | |

| NaBH | Dihydrothiazolidinedione | 58 | MeOH, RT |

Structural and Spectroscopic Insights

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of thiazolidinediones exhibit significant antimicrobial properties. A study synthesized a series of compounds based on the thiazolidine-2,4-dione scaffold and evaluated their in vitro antimicrobial activity against various bacterial and fungal strains. The results showed that specific derivatives demonstrated effective inhibition against Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Thiazolidinedione Derivatives

| Compound | Microbial Strains (MIC = µg/mL) |

|---|---|

| am1 | E. coli (16), S. aureus (32) |

| am2 | C. albicans (8) |

| am3 | B. subtilis (64) |

Antioxidant Properties

The compound has been studied for its antioxidant capabilities, which are essential for combating oxidative stress in biological systems. Thiazolidinediones have shown the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Antidiabetic Potential

Thiazolidinediones are known for their role as insulin sensitizers in diabetes management. The mechanism involves activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved glucose metabolism and insulin sensitivity . Research has demonstrated that 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione can enhance insulin action in diabetic models.

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a recent study by Shaikh et al., various thiazolidinedione derivatives were synthesized and tested for their antimicrobial properties using broth microdilution methods. Among the synthesized compounds, those with 3-hydroxyphenyl moieties exhibited superior activity against multiple strains compared to standard antibiotics .

Table 2: In Vitro Antimicrobial Evaluation

| Compound | Bacterial Strains | MIC (µg/mL) |

|---|---|---|

| am6 | S. aureus | 31.25 |

| am7 | P. aeruginosa | 31.25 |

Case Study 2: Antioxidant Activity Assessment

Research conducted by Ivica Strelec et al. focused on umbelliferone-thiazolidinedione hybrids, revealing that compounds with 3-hydroxyphenyl groups exhibited significant inhibition of monophenolase activity, indicating strong antioxidant potential .

Table 3: Inhibitory Effects on Monophenolase Activity

| Compound | Inhibition (%) at 100 µM |

|---|---|

| 1a | 93.5 |

| 1b | 49.8 |

Industrial Applications

In addition to its biological activities, this compound is being explored for its potential use in pharmaceutical formulations and agrochemical products due to its versatile chemical properties . Its role as an intermediate in the synthesis of more complex molecules makes it valuable in drug development processes.

Wirkmechanismus

The mechanism of action of 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 3-(4-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

- 3-(2-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione

- 3-(3-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Comparison: 3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione is unique due to the position of the hydroxyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and industrial processes.

Biologische Aktivität

3-(3-Hydroxyphenyl)-1,3-thiazolidine-2,4-dione (also known as thiazolidinedione) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antioxidant, and anticancer properties, alongside mechanisms of action and relevant case studies.

The biological activity of this compound is primarily mediated through:

- Antioxidant Activity : The compound exhibits the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Antimicrobial Activity : It inhibits key enzymes in bacterial cell wall synthesis, particularly Mur ligases, which are crucial for bacterial growth and survival.

- Anticancer Activity : The compound activates peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which plays a role in regulating glucose metabolism and has implications in cancer cell proliferation.

Antioxidant Properties

Research indicates that thiazolidinedione derivatives possess significant antioxidant properties. A study evaluated various thiazolidinedione derivatives for their ability to inhibit oxidative stress markers. The results demonstrated that compounds with hydroxyl substitutions showed enhanced radical scavenging activity compared to their counterparts without such modifications .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been documented against a range of pathogens. A comparative study showed that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Standard Drug (Ciprofloxacin) | Staphylococcus aureus | 25 |

| Escherichia coli | 22 |

These results indicate that the compound's hydroxyl group enhances its interaction with bacterial enzymes .

Anticancer Activity

The anticancer potential of thiazolidinedione derivatives has been extensively studied. A recent investigation highlighted that the compound significantly inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating strong antiproliferative effects. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 10.8 |

| Standard Drug (Doxorubicin) | 5.0 |

The mechanism involves modulation of signaling pathways associated with cell growth and apoptosis .

Case Studies

-

Study on Antioxidant Properties :

A comprehensive study assessed the antioxidant capacity of various thiazolidinedione derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl substitutions exhibited over 90% inhibition at lower concentrations compared to standard antioxidants like ascorbic acid . -

Antimicrobial Efficacy :

In vitro studies demonstrated that this compound effectively inhibited the growth of pathogenic bacteria. The presence of the hydroxyl group was found to be essential for enhancing antimicrobial activity . -

Anticancer Activity :

A recent publication reported that this compound induced apoptosis in cancer cells through activation of PPAR-γ pathways and inhibition of cell cycle progression. The study concluded that it could serve as a promising lead compound for further development in cancer therapeutics .

Eigenschaften

IUPAC Name |

3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-7-3-1-2-6(4-7)10-8(12)5-14-9(10)13/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFHYSNSXNZTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361229 | |

| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51964-26-2 | |

| Record name | 3-(3-hydroxyphenyl)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.